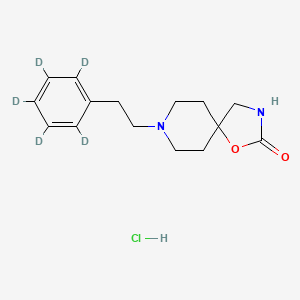

Fenspiride-d5 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKFLLIUPUVONI-GWVWGMRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC3(CC2)CNC(=O)O3)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fenspiride-d5 Hydrochloride synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Fenspiride-d5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound (C₁₅H₁₆D₅ClN₂O₂), a deuterated analog of Fenspiride Hydrochloride. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, as well as in quantitative analysis by mass spectrometry. This document outlines a plausible synthetic pathway, details experimental protocols, and discusses purification techniques.

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and anti-tussive properties. The deuterated version, this compound, is essential for bioanalytical and research purposes where precise quantification is required. The deuterium labeling on the phenyl ring of the phenylethyl group provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of a deuterated precursor, which is then used to build the final molecule. A logical and efficient synthetic strategy is outlined below. This pathway focuses on introducing the deuterium label at an early stage to maximize incorporation and yield.

An In-depth Technical Guide to the Physicochemical Properties of Fenspiride-d5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride-d5 Hydrochloride is the deuterated form of Fenspiride Hydrochloride, an α-adrenergic and H1 histamine receptor antagonist with anti-inflammatory and bronchodilator properties. The incorporation of deuterium can influence the pharmacokinetic and metabolic profiles of the drug, making this compound a valuable tool in pharmaceutical research, particularly in metabolic and pharmacokinetic studies. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its non-deuterated counterpart, Fenspiride Hydrochloride. Data for the non-deuterated form is often used as a close approximation for the deuterated version in the absence of specific experimental data.

| Identifier | This compound | Fenspiride Hydrochloride |

| Chemical Name | 8-[2-(Phenyl-d5)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride | 8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride |

| CAS Number | 1246815-28-0[1] | 5053-08-7[2] |

| Molecular Formula | C₁₅H₁₆D₅ClN₂O₂[3] | C₁₅H₂₁ClN₂O₂ |

| Molecular Weight | 301.82 g/mol [3] | 296.79 g/mol |

| Property | Value (Fenspiride Hydrochloride) | Notes |

| Melting Point | 235-238°C (decomposes) | Data for the non-deuterated form. |

| pKa (Strongest Basic) | 8.97 | Predicted value for the non-deuterated form. |

| LogP | 1.6 | Predicted value for the non-deuterated form. |

| Solvent | Solubility (Fenspiride Hydrochloride) | Molarity |

| Water | 54 mg/mL | 181.95 mM |

| DMSO | 9 mg/mL | 30.32 mM |

| Ethanol | < 1 mg/mL | Insoluble or slightly soluble |

Mechanism of Action

Fenspiride exerts its therapeutic effects through a multi-faceted mechanism primarily centered on its anti-inflammatory and antihistaminic actions. It acts as an antagonist at H1 histamine receptors, which mitigates histamine-induced bronchoconstriction and mucus secretion. Furthermore, Fenspiride inhibits the production and release of key inflammatory mediators, including cytokines and metabolites of arachidonic acid like prostaglandins and leukotrienes. This anti-inflammatory response is believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene transcription.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point of a solid crystalline substance.

-

Apparatus: Capillary melting point apparatus, sealed-end capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

Ensure the sample of this compound is finely powdered and completely dry. If necessary, gently grind the sample using a clean, dry mortar and pestle.[4]

-

Introduce the powdered sample into a capillary tube to a depth of 2-3 mm, ensuring tight packing by tapping the tube gently.[5]

-

Place the capillary tube into the heating block of the melting point apparatus next to the thermometer.

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the substance first begins to melt (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.[4]

-

Perform the determination in triplicate to ensure accuracy.

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

-

Apparatus: Stoppered glass flasks, constant temperature shaker bath, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of this compound to a series of glass flasks containing a known volume of purified water (or other relevant buffer systems).

-

Seal the flasks and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

After equilibration, allow the flasks to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot from the supernatant. To remove any suspended solid particles, centrifuge or filter the aliquot.

-

Dilute the clear supernatant to an appropriate concentration.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve.[7][8]

-

The determined concentration represents the aqueous solubility of the compound.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.

-

Apparatus: Potentiometer with a pH electrode, automated titrator or burette, magnetic stirrer, titration vessel.

-

Procedure:

-

Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[9]

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically a co-solvent system like methanol/water for sparingly soluble compounds, to a known concentration (e.g., 1 mM).[10]

-

Place the solution in the titration vessel and purge with nitrogen to remove dissolved carbon dioxide.[10]

-

Immerse the pH electrode and the tip of the burette into the solution and begin stirring.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[9]

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.[9]

-

General Experimental Workflow

The characterization of a pharmaceutical compound like this compound follows a logical progression of steps to ensure a thorough understanding of its properties.

References

- 1. omsynth.com [omsynth.com]

- 2. Fenspiride HCl | PDE inhibitor | NAT333; JP428; NDR5998A | CAS 5053-08-7 | Buy NAT-333; JP-428; NDR-5998A; Decaspiride; Espiran; trade names Eurespal, Pneumorel from Supplier InvivoChe [invivochem.com]

- 3. scbt.com [scbt.com]

- 4. thinksrs.com [thinksrs.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

Fenspiride-d5 Hydrochloride: A Technical Guide to its H1 Antagonist Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fenspiride and its H1 Antagonist Activity

Fenspiride is an oxazolidinone spiro compound that has been used in the treatment of various respiratory diseases.[1][2] Its therapeutic effects are attributed to a combination of anti-inflammatory, bronchodilator, and antihistaminic properties.[3] The antihistaminic action of fenspiride is primarily mediated through the blockade of histamine H1 receptors.[1][3][4] By antagonizing these receptors, fenspiride mitigates the downstream effects of histamine, a key mediator in allergic and inflammatory responses.[3]

Fenspiride-d5 hydrochloride is a deuterated form of fenspiride hydrochloride.[5][6] Deuterium is a stable, non-radioactive isotope of hydrogen.[7] The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug, often by slowing its metabolism, which can lead to a longer half-life and modified safety and efficacy profiles.[7] However, for this compound, it is primarily utilized as an internal standard in analytical and bioanalytical assays to ensure accurate quantification of fenspiride.[6][7] There is currently a lack of publicly available pharmacological data specifically characterizing the H1-antagonist activity of this compound.

Quantitative Data on H1 Antagonist Activity

While direct radioligand binding studies detailing the inhibitory constant (Kᵢ) of fenspiride for the H1 receptor are not prominently available in the reviewed literature, functional assays provide quantitative evidence of its antagonist effects.

Table 1: Functional Antagonism of Histamine-Induced Responses by Fenspiride

| Assay Type | Cell Line/Tissue | Measured Effect | Fenspiride Concentration | Result | Reference |

| Intracellular Calcium Mobilization | Human Lung Epithelial (WI26VA4) | Inhibition of histamine-induced Ca²⁺ increase | 10⁻⁷ M - 10⁻⁵ M | Concentration-dependent inhibition | [8] |

| Smooth Muscle Contraction | Isolated Guinea Pig Trachea | Inhibition of histamine-induced contraction | ~100 µM | Inhibition observed | [9] |

H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. Fenspiride, as an antagonist, blocks the initial step of this pathway: the binding of histamine to the receptor.

Figure 1. Histamine H1 Receptor Signaling Cascade.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize H1 receptor antagonists.

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the H1 receptor. While a specific protocol for fenspiride is not detailed in the available literature, this represents a standard methodology.

Figure 2. Experimental Workflow for a Radioligand Binding Assay.

Materials:

-

Membranes: Prepared from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the human H1 receptor).[10]

-

Radioligand: [³H]Pyrilamine (also known as mepyramine), a selective H1 receptor antagonist.

-

Test Compound: Fenspiride Hydrochloride.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).[10]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[11]

-

Scintillation Cocktail.

-

Glass Fiber Filters.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[10]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation.

-

A fixed concentration of [³H]Pyrilamine (typically near its Kd value).

-

Varying concentrations of the test compound (fenspiride).

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add the non-specific binding control.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours).[10]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.[10]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist. The following protocol is based on the methodology used to demonstrate fenspiride's effect on histamine-induced calcium influx.[8]

Figure 3. Experimental Workflow for an Intracellular Calcium Mobilization Assay.

Materials:

-

Cells: Human lung epithelial cell line (WI26VA4).[8]

-

Calcium-sensitive dye: Fluo-3 acetoxymethyl ester (Fluo-3 AM).[8]

-

Test Compound: Fenspiride Hydrochloride.

-

Agonist: Histamine.

-

Assay Buffer: A suitable physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

Procedure:

-

Cell Culture: Culture WI26VA4 cells in appropriate media and conditions until they reach a suitable confluency. Seed the cells onto coverslips or into 96-well plates suitable for fluorescence measurements.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-3 AM in the dark at room temperature to allow the dye to enter the cells.

-

Washing: After loading, wash the cells with assay buffer to remove excess extracellular dye.

-

Pre-incubation with Antagonist: Incubate the cells with various concentrations of fenspiride for a defined period to allow for receptor binding.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.

-

Agonist Addition and Measurement: Add a fixed concentration of histamine to the cells and immediately begin recording the fluorescence intensity over time. The binding of histamine to H1 receptors will cause a rapid increase in intracellular calcium, leading to an increase in Fluo-3 fluorescence.

-

Data Analysis:

-

For each concentration of fenspiride, calculate the peak fluorescence response following histamine addition.

-

Normalize the responses to the response observed in the absence of fenspiride.

-

Plot the percentage of inhibition against the log concentration of fenspiride to generate a dose-response curve and determine the IC₅₀ value for the inhibition of calcium mobilization.

-

Conclusion

Fenspiride exhibits antagonist activity at the histamine H1 receptor, contributing to its overall therapeutic profile in respiratory diseases. This is evidenced by its ability to inhibit histamine-induced intracellular calcium mobilization in a concentration-dependent manner. While direct binding affinity data remains to be fully elucidated in publicly accessible literature, the functional antagonism is clearly demonstrated. This compound serves as an essential tool for the accurate quantification of fenspiride in research and clinical settings. The provided experimental protocols offer a framework for the further investigation and characterization of fenspiride and other potential H1 receptor antagonists. This technical guide consolidates the current understanding of fenspiride's H1 antagonist mechanism, providing a valuable resource for researchers in the field of pharmacology and drug development.

References

- 1. scbt.com [scbt.com]

- 2. The Effect of Deuteration on the H2 Receptor Histamine Binding Profile: A Computational Insight into Modified Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Fenspiride Hydrochloride used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fenspiride inhibits histamine-induced responses in a lung epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fenspiride HCl | PDE inhibitor | NAT333; JP428; NDR5998A | CAS 5053-08-7 | Buy NAT-333; JP-428; NDR-5998A; Decaspiride; Espiran; trade names Eurespal, Pneumorel from Supplier InvivoChe [invivochem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide: Deuterium Labeling in Fenspiride-d5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling position in Fenspiride-d5 Hydrochloride. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry. This document details the precise location of deuterium incorporation, a plausible synthetic pathway, and representative analytical data.

Chemical Structure and Deuterium Labeling Position

This compound is the deuterated analog of Fenspiride Hydrochloride, an anti-inflammatory and bronchodilator agent. The deuterium labeling is specifically located on the phenethyl moiety of the molecule.

Chemical Name: 8-(phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Molecular Formula: C₁₅H₁₆D₅ClN₂O₂

The five deuterium atoms are incorporated into the phenyl ring of the phenethyl group, replacing the five hydrogen atoms. This specific labeling is crucial for its use as an internal standard in pharmacokinetic and metabolic studies, as it provides a distinct mass shift without significantly altering the compound's chemical properties.

Structure:

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference/Notes |

| Molecular Weight | 301.82 g/mol | For the hydrochloride salt |

| CAS Number | 1246815-28-0 | |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) | Varies by supplier, typically high. |

| Chemical Purity (HPLC) | ≥95% | Varies by supplier. |

| Deuterium Incorporation | 5 atoms | Specifically on the phenyl ring of the phenethyl group. |

Proposed Synthetic Pathway

While the exact proprietary synthesis method may vary between manufacturers, a plausible and chemically sound synthetic route for this compound can be proposed based on established organic chemistry principles. The synthesis can be conceptually divided into three main stages:

-

Synthesis of the Spirocyclic Core: Preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-one.

-

Synthesis of the Deuterated Sidechain: Preparation of phenethyl-d5 bromide.

-

Coupling and Salt Formation: Alkylation of the spirocyclic core with the deuterated sidechain, followed by conversion to the hydrochloride salt.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are representative, detailed experimental protocols for the key synthetic steps.

Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one (Spirocyclic Core)

This synthesis is a multi-step process starting from commercially available 1-benzyl-4-piperidone.

Materials:

-

1-Benzyl-4-piperidone

-

Potassium cyanide

-

Ammonium carbonate

-

Ethanol/Water

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl carbonate

-

Sodium ethoxide

Procedure:

-

Strecker Synthesis: 1-Benzyl-4-piperidone is reacted with potassium cyanide and ammonium carbonate in a mixture of ethanol and water to form the corresponding hydantoin.

-

Hydrolysis: The resulting spirohydantoin is hydrolyzed under acidic conditions (e.g., with concentrated HCl) to yield 4-amino-4-carboxypiperidine.

-

Esterification and Cyclization: The amino acid is then esterified and cyclized. A more direct route involves the reduction of the nitrile group of the cyanohydrin intermediate followed by cyclization.

-

Debenzylation: The N-benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) to yield the free secondary amine of the spirocyclic core.

-

Urea Formation and Cyclization: The resulting amino alcohol intermediate is reacted with diethyl carbonate in the presence of a base like sodium ethoxide to form the oxazolidinone ring, yielding 1-oxa-3,8-diazaspiro[4.5]decan-2-one.

Synthesis of Phenethyl-d5 bromide (Deuterated Sidechain)

Materials:

-

Benzene-d6

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Lithium aluminum deuteride (LAD) or Sodium borohydride

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

Procedure:

-

Friedel-Crafts Acylation: Benzene-d6 is acylated with acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to produce acetophenone-d5.

-

Reduction: The keto group of acetophenone-d5 is reduced to a hydroxyl group using a reducing agent such as lithium aluminum deuteride or sodium borohydride to yield 1-phenylethanol-d5. To maintain the deuterium labeling on the ring, care must be taken with the choice of reducing agent and reaction conditions. A subsequent reduction of the alcohol to the alkane can be achieved through various methods, for example, a Clemmensen or Wolff-Kishner reduction of the ketone. A more direct route to phenethyl-d5 alcohol would involve the reaction of a Grignard reagent derived from bromobenzene-d5 with ethylene oxide.

-

Bromination: The resulting phenethyl-d5 alcohol is then converted to phenethyl-d5 bromide. This can be achieved by reaction with phosphorus tribromide or by treatment with concentrated hydrobromic acid.

Alkylation and Salt Formation

Materials:

-

1-oxa-3,8-diazaspiro[4.5]decan-2-one

-

Phenethyl-d5 bromide

-

Potassium carbonate or other suitable base

-

Acetonitrile or other suitable solvent

-

Hydrochloric acid (in a suitable solvent like isopropanol or ether)

Procedure:

-

Alkylation: 1-oxa-3,8-diazaspiro[4.5]decan-2-one is dissolved in a suitable polar aprotic solvent such as acetonitrile. A base, typically potassium carbonate, is added to the solution. Phenethyl-d5 bromide is then added, and the reaction mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude Fenspiride-d5 free base is then purified, for example, by column chromatography.

-

Salt Formation: The purified Fenspiride-d5 free base is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The this compound salt precipitates out of the solution. The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques.

Mass Spectrometry

Mass spectrometry is a primary tool for confirming the molecular weight and the extent of deuterium incorporation.

-

Expected Molecular Ion (M+H)⁺: m/z 266.2 (for the free base)

-

Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of unlabeled Fenspiride, with a characteristic fragment corresponding to the loss of the deuterated phenethyl group. A prominent fragment in the mass spectrum of unlabeled fenspiride is observed at m/z 105, corresponding to the C₈H₉⁺ fragment. For Fenspiride-d5, this fragment would be shifted to m/z 110 (C₈H₄D₅⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise location of the deuterium labels.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the aromatic proton signals (typically observed as a multiplet around 7.2-7.3 ppm for unlabeled Fenspiride) will be absent or significantly reduced in intensity. The signals for the protons on the spirocyclic core and the ethyl chain will remain.

-

¹³C NMR: The ¹³C NMR spectrum will show the signals for all carbon atoms. The carbon atoms in the deuterated phenyl ring will exhibit characteristic splitting patterns due to coupling with deuterium (a triplet for C-D) and will have slightly different chemical shifts compared to the unlabeled compound.

Predicted NMR Data:

| Position | Predicted ¹H Chemical Shift (ppm) - Unlabeled | Predicted ¹H Chemical Shift (ppm) - d5 Labeled | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-CH | ~7.2-7.3 (m, 5H) | Absent | ~126-129 |

| -CH₂-Ph | ~2.8 (t, 2H) | ~2.8 (t, 2H) | ~34 |

| -N-CH₂-CH₂- | ~2.6 (t, 2H) | ~2.6 (t, 2H) | ~58 |

| Piperidine-CH₂ (α to N) | ~2.5-2.7 (m, 4H) | ~2.5-2.7 (m, 4H) | ~50-54 |

| Piperidine-CH₂ (β to N) | ~1.6-1.8 (m, 4H) | ~1.6-1.8 (m, 4H) | ~35 |

| Spiro-C | - | - | ~70 |

| Oxazolidinone-CH₂ | ~3.4 (s, 2H) | ~3.4 (s, 2H) | ~45 |

| Oxazolidinone-C=O | - | - | ~159 |

| NH | ~8.0 (br s, 1H) | ~8.0 (br s, 1H) | - |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Isotopic Purity Assessment Workflow

Ensuring high isotopic purity is critical for the use of this compound as an internal standard. The following workflow outlines the steps for its assessment.

This in-depth guide provides a solid foundation for understanding the deuterium labeling in this compound. For specific applications, it is always recommended to refer to the certificate of analysis provided by the supplier for lot-specific data.

Spectral Characterization of Fenspiride-d5 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characterization of Fenspiride-d5 Hydrochloride, a deuterated analog of the anti-inflammatory and bronchodilator agent, Fenspiride. The inclusion of five deuterium atoms serves as a valuable tool in various research applications, including metabolic stability studies and as an internal standard in pharmacokinetic analyses. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by detailed experimental protocols and a visualization of Fenspiride's signaling pathway.

Molecular Structure

This compound

-

Molecular Formula: C₁₅H₁₆D₅ClN₂O₂

-

Molecular Weight: 301.82 g/mol

-

Structure: (Image of the chemical structure of this compound would be placed here in a full document)

The deuterium atoms are located on the phenyl ring of the phenethyl group.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established spectral databases and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 9.5 | br s | 1H | N-H (Amide) |

| ~3.5 - 3.7 | m | 4H | Piperidine protons adjacent to N |

| ~3.2 - 3.4 | t | 2H | -CH₂-CH₂-Ph |

| ~2.8 - 3.0 | t | 2H | -CH₂-CH₂-Ph |

| ~2.5 - 2.7 | m | 4H | Piperidine protons |

| ~1.5 - 1.7 | m | 4H | Spirocycle protons |

Note: The aromatic protons are absent due to deuteration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Amide) |

| ~138 | C (ipso, -CH₂-CH₂-Ph) |

| ~129 (t, J(C,D) ≈ 24 Hz) | C-D (Aromatic) |

| ~128 (t, J(C,D) ≈ 24 Hz) | C-D (Aromatic) |

| ~126 (t, J(C,D) ≈ 24 Hz) | C-D (Aromatic) |

| ~85 | Spiro carbon |

| ~60 | -O-CH₂- |

| ~55 | Piperidine carbons adjacent to N |

| ~50 | Piperidine carbons |

| ~33 | -CH₂-CH₂-Ph |

| ~30 | -CH₂-CH₂-Ph |

Note: The signals for the deuterated carbons will appear as multiplets in the ¹³C NMR spectrum due to C-D coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (Amide) |

| ~2950-2850 | Strong | C-H Stretch (Aliphatic) |

| ~2200-2100 | Weak | C-D Stretch (Aromatic) |

| ~1680 | Strong | C=O Stretch (Amide) |

| ~1450 | Medium | C-H Bend (Aliphatic) |

| ~1250 | Strong | C-N Stretch |

| ~1100 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (ESI+)

| m/z | Ion |

| 266.2 | [M+H]⁺ (protonated molecule) |

| 110.1 | Fragment ion |

The fragmentation of Fenspiride typically involves the cleavage of the bond between the piperidine ring and the ethylphenyl group. For the non-deuterated form, this results in a characteristic fragment at m/z 105. For Fenspiride-d5, this fragment is expected to shift to approximately m/z 110 due to the five deuterium atoms on the phenyl ring.

Experimental Protocols

The following are detailed methodologies for the spectral analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Filter the solution through a glass wool plug into a 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

IR Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the crystal thoroughly after the measurement.

Instrumentation and Parameters:

-

Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

Methodology: Electrospray Ionization - Mass Spectrometry (ESI-MS).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Parameters:

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

-

For Fragmentation (MS/MS): Select the precursor ion (m/z 266.2) and apply collision-induced dissociation (CID) with an appropriate collision energy to generate product ions.

Signaling Pathway of Fenspiride

Fenspiride exerts its anti-inflammatory effects through multiple mechanisms. A key pathway involves the inhibition of pro-inflammatory mediator production.

Caption: Fenspiride's anti-inflammatory mechanism of action.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

Fenspiride-d5 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fenspiride-d5 Hydrochloride, a deuterated analog of Fenspiride hydrochloride. This document is intended for use by researchers, scientists, and drug development professionals, offering key technical data, an exemplary experimental protocol for its application as an internal standard, and a discussion of its relevance in bioanalytical studies.

Core Compound Information

This compound is a stable, isotopically labeled form of Fenspiride, a non-steroidal anti-inflammatory drug with bronchodilator properties.[1][2] The primary application of this compound is as an internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of fenspiride in biological matrices.[3] Deuterated standards are ideal for this purpose as they co-elute with the analyte and have nearly identical ionization efficiencies, but are distinguishable by their mass-to-charge ratio (m/z).[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Note that multiple CAS numbers may be listed by different suppliers for the same deuterated compound.

| Property | Value | Reference(s) |

| Chemical Name | 8-[2-(Phenyl-d5)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride | [5] |

| Molecular Formula | C₁₅H₁₆D₅ClN₂O₂ | [5][6] |

| Molecular Weight | 301.82 g/mol | [4][5][6] |

| CAS Number | 1246815-28-0 | [4][5] |

| Unlabeled CAS | 5053-06-5 | [6] |

| Appearance | Solid | N/A |

| Purity | Typically ≥98% | [5] |

Experimental Protocol: Quantification of Fenspiride in Human Plasma using UPLC-MS/MS

The following is a detailed experimental protocol adapted from a validated method for the quantification of fenspiride in human plasma.[7] In this adapted protocol, this compound serves as the internal standard (IS).

Materials and Reagents

-

Fenspiride reference standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Instrumentation

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

-

Stock Solutions: Prepare stock solutions of fenspiride and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working solutions by diluting the stock solutions with the appropriate solvent.

-

Plasma Sample Preparation:

-

To 200 µL of human plasma, add a specified amount of the this compound working solution.

-

Precipitate the plasma proteins by adding acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC Column | ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient mixture of acetonitrile and water (both containing 0.2% formic acid) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30°C |

| Autosampler Temperature | 10°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 2.0 kV |

| Desolvation Temperature | 500°C |

| Source Temperature | 130°C |

| Desolvation Gas Flow | 800 L/h |

| MRM Transitions | Fenspiride: m/z 261 → 105Fenspiride-d5: m/z 266 → 110 (projected) |

| Collision Energy | 24 eV (for fenspiride, may require optimization for d5 variant) |

| Cone Voltage | 30 V (for fenspiride, may require optimization for d5 variant) |

Data adapted from a study on fenspiride quantification.[7]

Data Presentation

The following table summarizes the validation parameters from a UPLC-MS/MS method for fenspiride quantification, which would be expected to be similar when using this compound as an internal standard.[7]

| Parameter | Result |

| Linearity Range | 2-500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Intra-day Precision (%RSD) | < 9.5% |

| Inter-day Precision (%RSD) | < 9.5% |

| Accuracy | 91.5% - 112.4% |

| Recovery | 99.3% - 101.9% |

| Stability (3 freeze/thaw cycles) | Stable |

| Stability (5 months at -70°C) | Stable |

Mandatory Visualizations

Experimental Workflow

Caption: UPLC-MS/MS Experimental Workflow.

Logical Relationship of Internal Standard

Caption: Logic of using a deuterated internal standard.

References

- 1. Fenspiride HCl | PDE inhibitor | NAT333; JP428; NDR5998A | CAS 5053-08-7 | Buy NAT-333; JP-428; NDR-5998A; Decaspiride; Espiran; trade names Eurespal, Pneumorel from Supplier InvivoChe [invivochem.com]

- 2. Fenspiride - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. omsynth.com [omsynth.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

Solubility Profile of Fenspiride-d5 Hydrochloride in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fenspiride-d5 hydrochloride, a deuterated analog of the anti-inflammatory and bronchodilator agent Fenspiride. Understanding the solubility of this compound in various laboratory solvents is critical for a wide range of research and development activities, including formulation development, in vitro and in vivo studies, and analytical method development. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's signaling pathway.

Core Data Presentation

The following table summarizes the known solubility of Fenspiride hydrochloride in common laboratory solvents. It is important to note that specific quantitative data for the deuterated form, this compound, is limited. However, the solubility of deuterated compounds is generally very similar to their non-deuterated counterparts. Therefore, the data for Fenspiride hydrochloride serves as a strong proxy.

| Solvent | Solubility (mg/mL) | Comments |

| Water | 54[1] | Sonication is recommended to aid dissolution[1]. |

| Dimethyl Sulfoxide (DMSO) | 9 - 20[1][2] | Sonication is recommended[1]. |

| Dimethylformamide (DMF) | 20[2] | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[2] | |

| Ethanol | < 1 / Slightly Soluble[1][2] | The compound is reported to be slightly soluble or has a solubility of less than 1 mg/mL[1][2]. |

| Methanol | Soluble | Quantitative data is not readily available, but the compound is reported to be soluble. |

Experimental Protocols

The determination of solubility is a fundamental component of pre-formulation studies. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents.

Materials:

-

This compound powder

-

Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, Acetonitrile, Chloroform)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) to allow for continuous agitation.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

To further separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter (0.22 µm) to remove any remaining fine particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor.

-

Mandatory Visualizations

Fenspiride Signaling Pathway

Fenspiride exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting inflammatory pathways. The following diagram illustrates the key signaling pathways influenced by Fenspiride.

References

Fenspiride Hydrochloride vs. Fenspiride-d5 Hydrochloride: An In-depth Technical Guide on Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability profiles of fenspiride hydrochloride and its deuterated analog, fenspiride-d5 hydrochloride. While direct comparative stability studies are not extensively available in the public domain, this document synthesizes existing data on fenspiride hydrochloride's degradation pathways and leverages established principles of kinetic isotope effects to infer the stability characteristics of this compound. Detailed experimental protocols for stability-indicating analytical methods are provided, alongside a discussion of the known signaling pathways of fenspiride, offering a valuable resource for researchers in drug development and formulation.

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator properties, previously used in the treatment of respiratory diseases.[1] Its therapeutic effects are attributed to its antagonism of H1-histamine receptors and inhibition of phosphodiesterases (PDEs).[2] The development of deuterated drugs, where one or more hydrogen atoms are replaced by deuterium, has emerged as a strategy to improve the pharmacokinetic and metabolic profiles of parent compounds.[3] This guide focuses on the chemical stability of fenspiride hydrochloride and its deuterated form, this compound, a critical parameter in drug development and formulation.

Fenspiride Hydrochloride is susceptible to degradation under various stress conditions, leading to the formation of specific degradation products.[2][4] Understanding these degradation pathways is crucial for developing stable pharmaceutical formulations and accurate analytical methods.

This compound is the deuterated version of fenspiride hydrochloride. The replacement of hydrogen with deuterium atoms can significantly alter the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of chemical reactions, including degradation processes.[5][6] This suggests that this compound may exhibit enhanced stability compared to its non-deuterated counterpart.

Comparative Stability Profile

Fenspiride Hydrochloride Stability

Forced degradation studies have shown that fenspiride hydrochloride degrades under acidic, basic, and oxidative conditions.[2][4]

Table 1: Summary of Fenspiride Hydrochloride Degradation

| Stress Condition | Degradation Products Identified | Reference |

| Acidic Hydrolysis | Fenspiride N-oxide (FNO), 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP), and other related substances. | [2][4] |

| Basic Hydrolysis | Fenspiride N-oxide (FNO), 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP), and other related substances. | [2][4] |

| Oxidative Degradation | Fenspiride N-oxide (FNO), 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP), and other related substances. | [2][4] |

Note: The extent of degradation and the specific profile of minor degradation products can vary depending on the precise experimental conditions (e.g., concentration of stressor, temperature, duration).

Inferred Stability of this compound

The deuteration of the phenethyl group in this compound is expected to enhance its stability against both metabolic and chemical degradation.

-

Metabolic Stability: The primary advantage of deuteration is often seen in metabolic stability, where the stronger C-D bond slows down enzymatic cleavage, particularly by cytochrome P450 enzymes.[7] This leads to a longer half-life and altered pharmacokinetic profile.[8]

-

Chemical Stability: The kinetic isotope effect can also extend to non-enzymatic chemical reactions.

-

Oxidative Stability: The increased bond strength of C-D bonds can make the molecule less susceptible to oxidation at the deuterated positions.

-

Hydrolytic Stability: While the primary sites of hydrolysis in fenspiride are not directly on the phenethyl ring, deuteration can electronically influence the stability of the entire molecule, potentially leading to a modest increase in hydrolytic stability. However, without direct experimental data, the extent of this effect remains theoretical.

-

One source indicates that fenspiride-d5 is stable for at least 4 years when stored at -20°C, suggesting good long-term stability under controlled conditions.

Experimental Protocols

Accurate assessment of stability requires robust analytical methods. The following protocols are based on published stability-indicating methods for fenspiride hydrochloride. These methods can be adapted for the comparative analysis of this compound.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on fenspiride hydrochloride and this compound to compare their stability profiles.

Objective: To generate degradation products under various stress conditions and compare the degradation rates of fenspiride hydrochloride and this compound.

Materials:

-

Fenspiride hydrochloride reference standard

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Water bath

-

UV-Vis spectrophotometer or HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis:

-

Dissolve a known amount of the test substance in 0.1 N HCl.

-

Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Dissolve a known amount of the test substance in 0.1 N NaOH.

-

Reflux the solution at 80°C for a specified period.

-

At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Dissolve a known amount of the test substance in a solution of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period.

-

At each time point, withdraw a sample and dilute for analysis.

-

-

Thermal Degradation:

-

Expose a solid sample of the test substance to dry heat (e.g., 105°C) for a specified period.

-

At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

-

-

Photostability:

-

Expose a solution of the test substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

-

A control sample should be kept in the dark.

-

Analyze the exposed and control samples.

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method (see section 3.2).

-

Calculate the percentage of degradation for each compound under each stress condition.

Stability-Indicating HPLC-UV Method

This method is designed to separate fenspiride from its known degradation products.[2][10]

Table 2: HPLC Method Parameters for Fenspiride Stability Testing

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A dual gradient using two buffer solutions: Buffer 1 (pH 4.5): Methanol (90:10, v/v) and Buffer 2 (pH 2.9): Acetonitrile:Methanol (65:15:10, v/v/v) |

| Gradient Program | Start with 100% Buffer 1, decreasing to 0% over 10 minutes, while Buffer 2 increases to 100%. Hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1][11]

Signaling Pathways and Mechanism of Action

Fenspiride exerts its pharmacological effects through multiple mechanisms of action. Understanding these pathways is essential for comprehending its therapeutic and potential toxicological profiles.

Histamine H1 Receptor Antagonism

Fenspiride acts as an antagonist at the H1 histamine receptor. This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses, leading to reduced bronchoconstriction and mucus secretion.

Phosphodiesterase (PDE) Inhibition

Fenspiride inhibits several phosphodiesterase isoenzymes, particularly PDE3, PDE4, and PDE5.[2] By inhibiting these enzymes, fenspiride increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in smooth muscle relaxation and inflammation.

References

- 1. ijsdr.org [ijsdr.org]

- 2. New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. itmedicalteam.pl [itmedicalteam.pl]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. fujc.pp.ua [fujc.pp.ua]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Activity of Fenspiride-d5 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator and antitussive properties, primarily used in the treatment of respiratory diseases. Its deuterated analog, Fenspiride-d5 Hydrochloride, serves as an internal standard for pharmacokinetic and metabolic studies. The therapeutic effects of Fenspiride are attributed to its multifaceted mechanism of action, which involves the modulation of several key inflammatory and signaling pathways. This technical guide provides an in-depth overview of the in vitro activity of Fenspiride, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows. While Fenspiride-d5 is primarily a tool for analytical quantification, the in vitro biological activity is characteristic of the parent compound, Fenspiride.

Quantitative In Vitro Data

The following tables summarize the key quantitative data on the in vitro activity of Fenspiride Hydrochloride.

Table 1: Phosphodiesterase (PDE) Inhibition

| Target | Assay System | IC50 (μM) | -log(IC50) | Reference |

| PDE3 | Human Bronchial Tissue | 363 | 3.44 | |

| PDE4 | Human Bronchial Tissue | 69 | 4.16 | |

| PDE5 | Human Bronchial Tissue | ~158 | ~3.8 |

Table 2: Effects on Inflammatory Mediator Release

| Cell Type/System | Stimulant | Mediator Inhibited | Concentration of Fenspiride | % Inhibition / Effect | Reference |

| Ferret Trachea | Electrical Stimulation | Cholinergic Mucus Secretion | 1 mM | 87% inhibition | [1] |

| Ferret Trachea | Electrical Stimulation | Tachykininergic Mucus Secretion | 1 mM | 85% inhibition | [1] |

| Human Lung Epithelial Cells (WI26VA4) | Histamine | Arachidonic Acid Release | 10 µM | Abolished both phases of release | [2] |

Experimental Protocols

Human Bronchial Phosphodiesterase (PDE) Activity Inhibition Assay

This protocol outlines the methodology to assess the inhibitory effect of Fenspiride on PDE3 and PDE4 activity in human bronchial tissue.

a. Tissue Homogenization:

-

Human bronchial tissues are homogenized in an ice-cold Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MgCl₂ and 1 mM dithiothreitol (DTT).

b. Enzyme Separation:

-

PDE3 and PDE4 isoforms are separated from the crude homogenate using ion-exchange chromatography on a DEAE-Sepharose column with a linear NaCl gradient (0–0.5 M).

c. Inhibition Assay:

-

The reaction is conducted in a final volume of 0.2 mL.

-

The reaction mixture contains the separated PDE3 or PDE4 fractions (approximately 20 μg of protein), 1 μM [³H]-cAMP as the substrate, and varying concentrations of Fenspiride Hydrochloride (ranging from 0.1 to 100 μM).

-

The mixture is incubated at 37°C for a predetermined time.

d. Reaction Termination and Measurement:

-

The reaction is terminated by the addition of 20 μL of 0.5 M EDTA (pH 8.0).

-

The amount of hydrolyzed [³H]-cAMP is determined using standard radioisotopic methods, and the IC50 value is calculated.

Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay

This protocol details the procedure for evaluating the effect of Fenspiride on lipopolysaccharide (LPS)-induced cytokine release from human PBMCs.

a. PBMC Isolation:

-

PBMCs are isolated from peripheral blood using Ficoll-Paque density gradient centrifugation.

-

The isolated cells are resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

b. Cell Culture and Treatment:

-

PBMCs are seeded in 24-well plates at a density of 1x10⁶ cells/mL.

-

The cells are pre-treated with Fenspiride Hydrochloride (at concentrations of 1, 5, and 10 μM) or a vehicle control (DMSO, final concentration <0.1%) for 1 hour at 37°C in a 5% CO₂ atmosphere.

c. Stimulation:

-

LPS is added to each well to a final concentration of 1 μg/mL to stimulate cytokine production.

-

The plates are incubated for an additional 24 hours.

d. Cytokine Quantification:

-

The cell culture supernatants are collected.

-

The concentrations of TNF-α and IL-1β in the supernatants are quantified using commercial ELISA kits.

NF-κB Luciferase Reporter Assay

This assay is designed to measure the inhibitory effect of Fenspiride on the NF-κB signaling pathway.

a. Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293) is cultured in appropriate media.

-

Cells are transiently co-transfected with an NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

b. Treatment and Stimulation:

-

After 24 hours of transfection, the cells are pre-treated with various concentrations of Fenspiride for 1 hour.

-

The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, at a final concentration of 10-20 ng/mL), for 6-8 hours.

c. Cell Lysis and Luciferase Measurement:

-

The culture medium is removed, and the cells are washed with PBS.

-

A passive lysis buffer is added to each well to lyse the cells.

-

The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

d. Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

The percentage of NF-κB inhibition is calculated relative to the stimulated control.

Signaling Pathways and Experimental Workflows

Fenspiride's Anti-Inflammatory Signaling Pathway

References

Fenspiride-d5 Hydrochloride: A Technical Guide for Its Application as a Stable Isotope Tracer in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Fenspiride-d5 Hydrochloride, a deuterated analog of the anti-inflammatory drug Fenspiride. It is intended for researchers and scientists in the field of drug development and metabolism. This document details the role of this compound as a stable isotope-labeled internal standard in bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Included are a comprehensive experimental protocol for the quantification of fenspiride in human plasma, extensive quantitative data, and a discussion of the underlying principles of its application. Furthermore, this guide elucidates the key signaling pathways influenced by fenspiride, namely the arachidonic acid and NF-κB pathways, with detailed diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to Fenspiride and its Deuterated Analog

Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties, historically used in the treatment of respiratory diseases.[1][2] Its mechanism of action is multifaceted, primarily involving the antagonism of H1-histamine receptors and the modulation of inflammatory pathways.[1][3] Fenspiride has been shown to inhibit the release of pro-inflammatory mediators, such as cytokines and leukotrienes, and to interfere with the arachidonic acid cascade.[1][3]

This compound is a stable isotope-labeled (SIL) version of Fenspiride Hydrochloride, where five hydrogen atoms have been replaced with deuterium.[4][5] This isotopic substitution results in a molecule that is chemically identical to fenspiride but has a higher molecular weight. This property makes this compound an ideal internal standard for quantitative bioanalysis using mass spectrometry.[6][7] The use of a SIL internal standard is the gold standard in LC-MS/MS assays as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[8]

Table 1: Chemical Properties of Fenspiride Hydrochloride and this compound

| Property | Fenspiride Hydrochloride | This compound |

| Chemical Formula | C₁₅H₂₁ClN₂O₂ | C₁₅H₁₆D₅ClN₂O₂ |

| Molecular Weight | 296.79 g/mol | 301.82 g/mol [5] |

| CAS Number | 5053-08-7 | 1246815-28-0[4][5] |

| Synonyms | Eurespal, Pneumorel, Fosidal | Deuterated Fenspiride HCl |

Application of this compound in Bioanalytical Methods

This compound serves as an invaluable tool in pharmacokinetic and bioequivalence studies of fenspiride. Its primary application is as an internal standard (IS) in LC-MS/MS methods for the quantification of fenspiride in biological matrices such as plasma and urine.

Principles of Stable Isotope Dilution Analysis

Stable isotope dilution analysis is a quantitative method that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. The SIL-IS acts as a surrogate for the analyte during sample preparation and analysis. By measuring the ratio of the signal from the analyte to the signal from the SIL-IS, variations in sample extraction, injection volume, and ionization efficiency can be effectively compensated for, leading to high accuracy and precision.

Experimental Workflow for Plasma Sample Analysis

The following diagram illustrates a typical workflow for the analysis of fenspiride in plasma samples using this compound as an internal standard.

Detailed Experimental Protocol: UPLC-MS/MS Quantification of Fenspiride in Human Plasma

This protocol is adapted from a validated method for the quantification of fenspiride in human plasma and has been modified to incorporate the use of this compound as the internal standard.

Materials and Reagents

-

Fenspiride Hydrochloride reference standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

To a 200 µL aliquot of plasma, add a specific volume of this compound working solution to achieve a final concentration of 100 ng/mL.

-

Vortex the samples for 30 seconds.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex again for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Table 2: UPLC Conditions

| Parameter | Value |

| Column | ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.2% Formic acid in Water |

| Mobile Phase B | 0.2% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | A suitable gradient to achieve separation |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Approx. Retention Time (Fenspiride) | ~0.64 min |

| Approx. Retention Time (Fenspiride-d5) | ~0.64 min |

Table 3: Mass Spectrometry Conditions

| Parameter | Fenspiride | Fenspiride-d5 HCl |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 261.13 | 266.16 (deduced) |

| Product Ion (m/z) | 104.93 | 104.93 (or a deuterated fragment) |

| Collision Energy (eV) | 24 | 24 (to be optimized) |

| Cone Voltage (V) | 30 | 30 (to be optimized) |

Note: The mass spectrometry parameters for this compound are deduced based on its structure and may require optimization.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 4: Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria (Typical) |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |

| Precision (Intra- and Inter-day) | %CV ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | %Bias within ±15% (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability under various storage and processing conditions |

Fenspiride's Mechanism of Action: Signaling Pathways

Fenspiride exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the Arachidonic Acid Pathway

Fenspiride is known to inhibit the arachidonic acid pathway, which is responsible for the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][3]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation. Fenspiride has been suggested to mediate its anti-inflammatory effects through the inhibition of this pathway.[3]

Conclusion

This compound is an essential tool for the accurate and precise quantification of fenspiride in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays minimizes analytical variability, ensuring high-quality data for pharmacokinetic and bioequivalence studies. A thorough understanding of its application, coupled with knowledge of fenspiride's mechanism of action on inflammatory signaling pathways, empowers researchers to conduct robust drug development programs. This guide provides a comprehensive resource to facilitate the effective use of this compound in a research setting.

References

Methodological & Application

Application Note: Quantitative Analysis of Fenspiride in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative determination of fenspiride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs fenspiride-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique. The validated method demonstrates excellent linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Fenspiride is a therapeutic agent with anti-inflammatory and bronchodilator properties. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of fenspiride in human plasma, utilizing fenspiride-d5 as the internal standard to minimize matrix effects and improve analytical reliability.

Experimental

2.1. Materials and Reagents

-

Fenspiride hydrochloride (Reference Standard)

-

Fenspiride-d5 hydrochloride (Internal Standard)[1]

-

Acetonitrile (HPLC Grade)

-

Formic acid (LC-MS Grade)

-

Water (Ultrapure)

-

Human plasma (blank, drug-free)

2.2. Instrumentation

-

LC System: Waters Acquity UPLC or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

-

Analytical Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[2]

2.3. LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection parameters are summarized in the table below.

| Parameter | Condition |

| Mobile Phase | A: 0.2% Formic acid in WaterB: 0.2% Formic acid in Acetonitrile[2] |

| Gradient | A linear gradient was used. |

| Flow Rate | 0.4 mL/min[2] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 130°C[2] |

| Desolvation Temperature | 500°C[2] |

| Desolvation Gas Flow | 800 L/h (Nitrogen)[2] |

| Collision Gas | Argon |

| MRM Transitions | Fenspiride: m/z 261.1 → 105.0 (Quantifier), m/z 261.1 → 77.1 (Qualifier)Fenspiride-d5: m/z 266.1 → 110.0 (Quantifier) |

| Cone Voltage | 30 V (Fenspiride), 30 V (Fenspiride-d5) |

| Collision Energy | 24 eV (Fenspiride → 105.0), 38 eV (Fenspiride → 77.1), 24 eV (Fenspiride-d5 → 110.0) |

2.4. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of fenspiride and fenspiride-d5 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the fenspiride stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the fenspiride-d5 stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol

A simple protein precipitation method is used for plasma sample preparation.[2]

-

Pipette 200 µL of human plasma sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (fenspiride-d5, 100 ng/mL) and vortex briefly.

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

References

Development of a Robust UPLC-MS/MS Method for the Quantification of Fenspiride Using Fenspiride-d5 as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug with additional antagonist effects on histamine H1 receptors, primarily used in the treatment of respiratory diseases. Accurate and sensitive quantification of Fenspiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a highly selective and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Fenspiride in human plasma. The method utilizes a stable isotope-labeled internal standard, Fenspiride-d5, to ensure high accuracy and precision. The protocol described herein is based on established methodologies and provides a comprehensive guide for researchers in the field.[1][2][3][4][5][6][7][8]

Experimental Protocols

1. Materials and Reagents

-

Fenspiride reference standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (blank, drug-free)

2. Instrumentation

-

UPLC System: Waters Acquity UPLC® or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

UPLC Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3][6][7][8]

3. Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fenspiride and Fenspiride-d5 in methanol.

-